molecular formula C20H18F3N3O2S B6521706 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 946320-62-3

2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6521706
CAS No.: 946320-62-3
M. Wt: 421.4 g/mol
InChI Key: ZMUSUCKQUREGKG-UHFFFAOYSA-N
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Description

This compound belongs to the class of N-substituted acetamides featuring a 1H-imidazole core substituted with a 2-methoxyphenylmethyl group at the N1 position and a sulfanyl bridge connecting the imidazole to the acetamide moiety.

  • Imidazole alkylation: Substitution of the imidazole nitrogen with a benzyl group (e.g., 2-methoxyphenylmethyl) under basic or nucleophilic conditions .
  • Sulfanyl bridge formation: Thiolation reactions (e.g., using CS₂/KOH or LiH) to introduce the sulfanyl linker .
  • Amide coupling: Activation of carboxylic acid intermediates (e.g., via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt)) to form the acetamide bond .

The trifluoromethyl group on the phenyl ring is critical for metabolic stability and target binding, as seen in structurally related kinase inhibitors .

Properties

IUPAC Name

2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2S/c1-28-17-8-3-2-5-14(17)12-26-10-9-24-19(26)29-13-18(27)25-16-7-4-6-15(11-16)20(21,22)23/h2-11H,12-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUSUCKQUREGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=CN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural features, physicochemical properties, and research findings of the target compound with analogous derivatives:

Compound Name Core Structure R1 (Imidazole Substituent) R2 (Acetamide Substituent) Molecular Weight Key Features
Target Compound Imidazole-sulfanyl 2-Methoxyphenylmethyl 3-Trifluoromethylphenyl ~425.4 (calculated) Enhanced lipophilicity (CF₃), potential kinase inhibition .
2-{[1-(3-Methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide Imidazole-sulfanyl 3-Methylphenyl 1,3-Thiazol-2-yl 330.42 Thiazole moiety facilitates H-bonding; moderate antimicrobial activity.
2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)acetamide Imidazole-sulfanyl 4-Chlorophenyl 5-Methylisoxazol-3-yl ~375.9 (calculated) Chlorine enhances electronic effects; isoxazole improves metabolic stability.
2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Benzimidazole-sulfanyl 6-Methoxy 3-Trifluoromethylphenyl 356.59 Benzimidazole core improves π-π stacking; methoxy group enhances solubility.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Phenylacetamide 2,6-Dichlorophenyl 1,3-Thiazol-2-yl 303.16 Dichloro substitution increases steric bulk; activity against bacterial enzymes.

Key Structural and Functional Insights :

Imidazole vs. Benzimidazole analogs (e.g., ) exhibit stronger π-π interactions due to their fused aromatic system, which may improve binding affinity but reduce solubility.

Substituent Effects: 2-Methoxyphenylmethyl (Target) vs. 4-Chlorophenyl (): The methoxy group in the target compound enhances solubility compared to the electron-withdrawing chlorine in , but the latter may improve target affinity via halogen bonding. Trifluoromethylphenyl (Target and ): The CF₃ group in both compounds increases metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., ).

Biological Activity Trends: Compounds with thiazole/isoxazole acetamide substituents (e.g., ) show moderate antimicrobial activity, likely due to H-bonding with bacterial enzymes.

Synthetic Challenges :

  • The target compound’s 2-methoxyphenylmethyl group may require careful alkylation conditions to avoid O-demethylation .
  • Sulfanyl bridge formation in imidazoles (vs. benzimidazoles) is less sterically hindered, enabling higher yields .

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